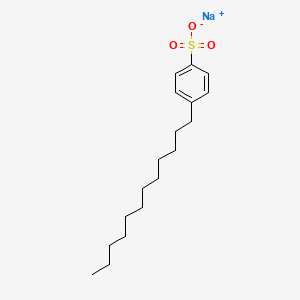
Sodium p-dodecylbenzenesulfonate
Descripción general
Descripción
Sodium p-dodecylbenzenesulfonate, also known as p-dodecylbenzenesulfonate sodium salt or sodium dodecylbenzenesulfonate, is a commonly used surfactant in a variety of applications. It is a white, water-soluble powder with a molecular weight of 370.5 g/mol and a melting point of 200-205°C. This compound is an anionic surfactant that has been used in a number of scientific research applications, including drug delivery, nanotechnology, and biotechnology.
Aplicaciones Científicas De Investigación
Nuclear Decontamination : SDBS is used for removing radioactive atoms, particularly Cs ions, in nuclear decontamination processes. Mesoporous silica-based adsorbents have been developed for the efficient removal of SDBS, which is crucial for environmental safety during nuclear decontamination (Kim et al., 2019).
Cosmetics Industry : In cosmetics, SDBS serves as a surfactant-cleansing agent, with its solubility in water and alcohol making it a versatile ingredient. It's particularly important in formulating products to minimize irritancy potential (Becker et al., 2010).
Separation of Polycyclic Aromatic Hydrocarbons : SDBS aids in the separation of various polycyclic aromatic hydrocarbons (PAHs) using capillary electrophoresis. It demonstrates good selectivity for PAHs, making it a valuable tool in analytical chemistry (Kavran & Erim, 2002).
Battery Technology : SDBS has been studied for its potential use in rechargeable batteries. Specifically, dodecylbenzenesulfonate-doped poly(pyrrole) films have been investigated as secondary battery electrodes, demonstrating significant energy density and specific capacity (Peres et al., 1992).
Soil Science : The interaction of SDBS with different soil types and its impact on soil properties, such as hydraulic conductivity, is an area of ongoing research. This is important for understanding the environmental impact of SDBS in agricultural and natural settings (Rao et al., 2006).
Environmental Pollution and Treatment : SDBS, as a common surfactant, poses environmental pollution concerns. Research into its photocatalytic degradation using various catalysts, like TiO2, is crucial for developing effective wastewater treatment methods (Wang Jun, 2006).
Cellular Biology : The impact of SDBS on cellular systems, such as primary hepatocytes, is studied to understand its cytotoxicity and molecular mechanisms of action. This is significant in evaluating the safety and environmental impact of SDBS (Wang et al., 2017).
Mecanismo De Acción
Target of Action
Sodium p-dodecylbenzenesulfonate (SDBS) is a type of surfactant . Its primary targets are the interfaces between different phases in a system, such as oil-water or air-water interfaces . It has a hydrophobic tail and a hydrophilic head, which allows it to reduce the surface tension of water, leading to the formation of emulsions where water and oil phases are evenly distributed .
Mode of Action
SDBS interacts with its targets by aligning itself at the interface between different phases. The hydrophobic tail of the SDBS molecule is attracted to the oil phase, while the hydrophilic head is attracted to the water phase . This alignment at the interface reduces the surface tension and stabilizes the emulsion .
Biochemical Pathways
The biochemical pathways affected by SDBS are primarily related to its surfactant properties. It can disrupt the lipid bilayers of cells, affecting membrane permeability and potentially leading to cell lysis . In the environment, the degradation of SDBS mainly relies on microorganisms . The process of SDBS degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .
Pharmacokinetics
It’s known that sdbs is insoluble in cold water, which could impact its bioavailability .
Result of Action
The primary result of SDBS action is the formation of stable emulsions, where water and oil phases are evenly distributed . This property is utilized in various industries for cleaning, manufacturing pesticides, textiles, etc., as a detergent and emulsifier . In oil-field chemistry, SDBS and its derivatives can reduce the interfacial tension between oil and water, enhancing oil-displacement efficiencies .
Action Environment
The action of SDBS can be influenced by environmental factors. For instance, the presence of other surfactants, especially cationic ones, can lead to precipitation and loss of effectiveness . In the natural environment, the degradation of SDBS mainly relies on microorganisms . Therefore, factors affecting microbial activity, such as temperature and pH, could influence the degradation rate of SDBS .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Sodium p-dodecylbenzenesulfonate interacts with various biomolecules in its biochemical reactions. For instance, it has been shown to interact with Chlorella vulgaris, a type of microorganism, in its biodegradation process . The nature of these interactions involves chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .
Cellular Effects
The effects of this compound on cells are primarily observed in its role as a surfactant. It has been found to influence cell function by interacting with the cell membrane, affecting its permeability and potentially influencing cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its surfactant properties. It is known to form micelles in water, with the hydrophobic core made by the dodecyl chains of this compound being more tightly packed than other surfactants .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium p-dodecylbenzenesulfonate involves the sulfonation of dodecylbenzene followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Dodecylbenzene", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dodecylbenzene is mixed with sulfuric acid and heated to 60-70°C to initiate sulfonation.", "The sulfonated product is then neutralized with sodium hydroxide to form Sodium p-dodecylbenzenesulfonate.", "The resulting product is then washed with water to remove any impurities and dried." ] } | |
Número CAS |
2211-98-5 |
Fórmula molecular |
C18H30NaO3S |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
sodium;4-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h13-16H,2-12H2,1H3,(H,19,20,21); |
Clave InChI |
OTJDDUKPDMSZHT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Otros números CAS |
2211-98-5 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Sodium p-dodecylbenzenesulfonate contribute to the antistatic properties of polyester fibers?
A1: The research indicates that this compound works synergistically with polyethylene oxide (PEO) and sodium chloride (NaCl) to enhance the antistatic properties of polyester fibers []. While the exact mechanism isn't fully detailed in the provided abstract, the combination of these hydrophilic agents likely improves the fiber's surface conductivity. This increased conductivity allows for the dissipation of static charges, reducing the buildup that leads to static cling and discharge.
Q2: What is the significance of the synergistic interaction between this compound, polyethylene oxide, and sodium chloride in this application?
A2: The study demonstrates that the combined use of this compound, polyethylene oxide, and sodium chloride results in a more effective and durable antistatic property compared to when each agent is used individually with the polyester []. This synergy suggests a complex interplay between these components, potentially influencing their distribution within the fiber and their interaction with moisture in the environment, ultimately leading to superior and longer-lasting antistatic performance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



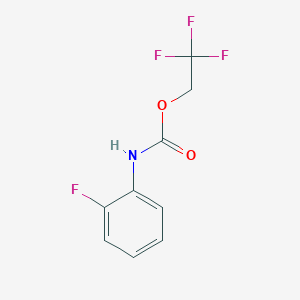
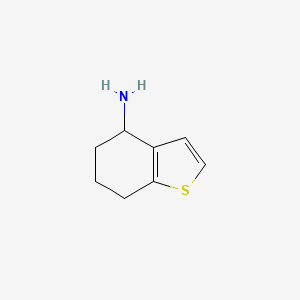
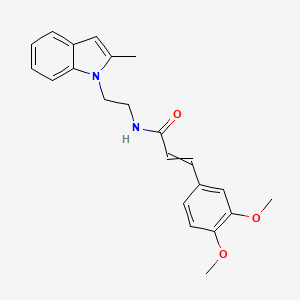
![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)
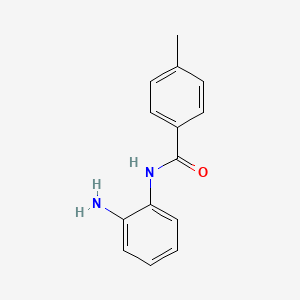
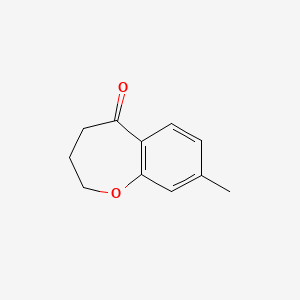
![1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1334714.png)
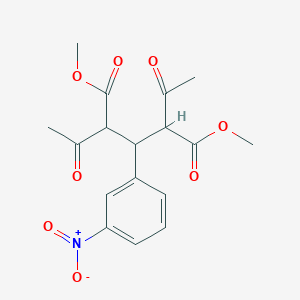


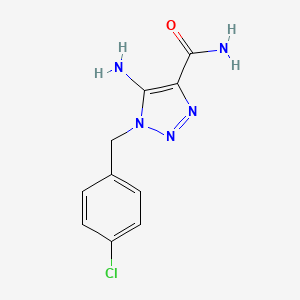
![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)

![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)